N-(1,1-dioxothiolan-3-yl)-4-methoxybenzamide
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Overview
Description
N-(1,1-dioxothiolan-3-yl)-4-methoxybenzamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a thiol-containing compound that has been shown to have potential as an antioxidant and anti-inflammatory agent.
Scientific Research Applications
Chemodivergent Annulations via C-H Activation
Chemodivergent and redox-neutral annulations between N-methoxybenzamides and sulfoxonium ylides have been achieved through Rh(iii)-catalyzed C-H activation. This process involves the use of sulfoxonium ylide as a carbene precursor under acid-controlled conditions, promoting chemodivergent cyclizations and yielding compounds with potential applications in medicinal chemistry and drug design (Xu et al., 2018).
Antibacterial Applications
N-methoxybenzamide derivatives have been identified as potent inhibitors of the bacterial cell division protein FtsZ, demonstrating significant antistaphylococcal activity. This discovery paves the way for the development of new antibacterial agents with improved pharmaceutical properties, potentially addressing the challenge of antibiotic resistance (Haydon et al., 2010).
Directed C-H Olefination and Antitumor Agents
Efficient Rh(III)-catalyzed oxidative olefination of N-methoxybenzamides via directed C-H bond activation has been reported. This mild, selective, and high-yielding process uses the N-O bond as an internal oxidant, leading to the production of valuable tetrahydroisoquinolinone products. Such compounds have been evaluated for their antitumor activities, indicating potential for cancer treatment applications (Rakshit et al., 2011).
Antioxidant Agents
A study on N-arylbenzamides, including derivatives with methoxy and hydroxy groups, demonstrated improved antioxidative properties relative to the reference molecule BHT. This research highlights the potential of N-(1,1-dioxothiolan-3-yl)-4-methoxybenzamide derivatives as potent antioxidants, useful in combating oxidative stress-related diseases (Perin et al., 2018).
Synthesis and Antiviral Activity
Novel N-phenylbenzamide derivatives have been synthesized and their antiviral activities against Enterovirus 71 (EV 71) were assayed, demonstrating activity at low micromolar concentrations. Such findings suggest the utility of these compounds in the development of antiviral drugs, contributing to the treatment of viral infections (Ji et al., 2013).
Mechanism of Action
Target of Action
“N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide” primarily targets the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
“N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide” acts as an activator for the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by “N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide” affects the GPCR signaling pathways . The downstream effects include modulation of cell excitability, which can have various physiological implications .
Pharmacokinetics
The compound’s ADME properties and their impact on bioavailability have been evaluated in tier 1 DMPK assays . The compound has shown improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The molecular and cellular effects of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide” involve changes in cell excitability due to the activation of GIRK channels . This can potentially influence various physiological processes .
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-17-11-4-2-9(3-5-11)12(14)13-10-6-7-18(15,16)8-10/h2-5,10H,6-8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRGBVOIPIHHBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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